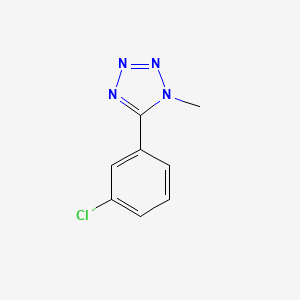

5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

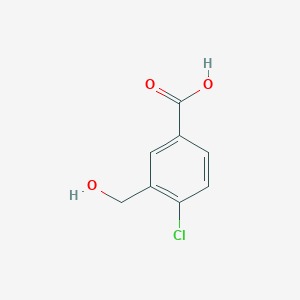

5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole, also known as 5-(3-chlorophenyl)-1-methyl-1H-tetrazole (CPMT), is a heterocyclic compound that has been widely studied due to its diverse applications in research. It is a synthetic compound that can be used in a variety of scientific experiments and applications, including but not limited to drug synthesis, medicinal chemistry, and biochemistry. CPMT has a unique chemical structure, consisting of a five-membered heterocyclic ring with a nitrogen atom and three chlorine atoms. This compound has been extensively studied due to its potential applications in the fields of medicinal chemistry and biochemistry.

Aplicaciones Científicas De Investigación

Molecular Structure and Docking Studies

Tetrazole derivatives, including those with chlorophenyl groups, have been the subject of structural and docking studies. These compounds exhibit significant potential in interacting with biological targets due to their structural properties. For instance, Al-Hourani et al. (2015) analyzed the crystal structures of tetrazole derivatives to understand their orientation and interaction within the cyclooxygenase-2 enzyme's active site, suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Corrosion Inhibition

The efficiency of triazole derivatives as corrosion inhibitors has been extensively studied. Lagrenée et al. (2002) explored the inhibiting efficiency of a new triazole derivative on mild steel corrosion in acidic media, demonstrating high inhibition efficiencies, which implies their significance in protecting metals from corrosion (Lagrenée et al., 2002).

π-Hole Tetrel Bonding Interactions

Research on triazole derivatives has also extended into the investigation of π-hole tetrel bonding interactions, which are crucial for molecular recognition processes that are relevant to biological systems and material sciences. Ahmed et al. (2020) reported on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, highlighting the role of π-hole tetrel bonding interactions in these compounds (Ahmed et al., 2020).

Antimicrobial Activities

The synthesis of triazole derivatives and their antimicrobial activities represent a significant area of research. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Molecular Docking and Anticancer Activities

Katariya et al. (2021) conducted a molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, which included triazole derivatives, for their anticancer and antimicrobial agents. This study illustrates the potential of triazole derivatives in contributing to the development of novel therapeutics against cancer and microbial infections (Katariya et al., 2021).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology .

Mode of Action

For instance, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a compound with a similar chlorophenyl group, acts as a chemical inhibitor of oxidative phosphorylation .

Biochemical Pathways

Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as indole derivatives, have been extensively studied .

Result of Action

A compound with a similar structure, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3h-1,2,4-triazole-3-thione (tp-315), has been found to have a beneficial protective effect against maximal electroshock-induced seizures in mice .

Action Environment

It’s worth noting that the environment can significantly influence the action of similar compounds .

Propiedades

IUPAC Name |

5-(3-chlorophenyl)-1-methyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURPTNIFMJWQDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(chloroacetyl)(methyl)amino]benzoate](/img/structure/B2897355.png)

![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)

![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897360.png)

![3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2897363.png)

![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2897365.png)

![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B2897367.png)

![(Z)-2-Cyano-3-(2,4-dichlorophenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2897370.png)